molecular formula C17H24N4O2 B11830613 tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate

tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate

Cat. No.: B11830613
M. Wt: 316.4 g/mol
InChI Key: VJIPOUNRKHFHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate: is a compound that belongs to the class of carbamates.

Preparation Methods

The synthesis of tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate typically involves a series of chemical reactions such as amino protection, alkylation, and acylation . The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Chemical Reactions Analysis

tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate can be compared with other similar compounds, such as:

  • tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
  • tert-butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

These compounds share similar structural features but may differ in their specific chemical properties and applications .

Properties

IUPAC Name

tert-butyl N-[1-(1H-benzimidazol-2-yl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)18-12-7-6-10-21(11-12)15-19-13-8-4-5-9-14(13)20-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIPOUNRKHFHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.